molecular formula C14H16ClNO3 B7557019 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid

2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid

Cat. No. B7557019
M. Wt: 281.73 g/mol
InChI Key: KMYKNELRLHCUMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid, also known as CCPMAA, is a chemical compound that has been studied for its potential therapeutic effects. CCPMAA belongs to the class of acetic acid derivatives, which are known for their anti-inflammatory and analgesic properties.

Mechanism of Action

The exact mechanism of action of 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase (COX), an enzyme that plays a key role in the inflammatory response. By inhibiting COX activity, 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid reduces the production of prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects:
2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro. 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid has been found to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

One advantage of 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid is its potential as a therapeutic agent for the treatment of inflammatory conditions and cancer. However, there are several limitations to its use in lab experiments. 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, the synthesis of 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid is complex and time-consuming, which may limit its use in large-scale studies.

Future Directions

There are several future directions for research on 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid. One area of interest is the development of new synthetic methods for 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid that are more efficient and cost-effective. Another area of interest is the investigation of the potential therapeutic applications of 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid in various diseases, including inflammation, pain, and cancer. Additionally, more research is needed to fully understand the mechanism of action of 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid and its potential interactions with other drugs.

Synthesis Methods

2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid can be synthesized using a multistep process that involves the reaction of 4-chlorobenzoyl chloride with cyclopropylmethylamine, followed by the reaction of the resulting intermediate with glycine. The final product is obtained after purification by recrystallization.

Scientific Research Applications

2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid has been studied for its potential therapeutic effects in various diseases such as inflammation, pain, and cancer. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory conditions such as arthritis. 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid has also been studied for its potential anticancer effects, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-[[2-(4-chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c15-12-5-3-10(4-6-12)7-13(17)16(9-14(18)19)8-11-1-2-11/h3-6,11H,1-2,7-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYKNELRLHCUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN(CC(=O)O)C(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid

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